Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Acylation of Piperazine: The piperazine ring is acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to introduce the acetyl group.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or isoxazole derivatives.
Scientific Research Applications
Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine and isoxazole derivatives.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole moiety can modulate enzyme activity. These interactions can lead to various pharmacological effects, such as modulation of neurotransmitter release or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different substituents.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is unique due to the combination of the isoxazole and piperazine moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in drug development .
Properties
Molecular Formula |
C14H21N3O4 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
ethyl 4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O4/c1-4-20-14(19)17-7-5-16(6-8-17)13(18)9-12-10(2)15-21-11(12)3/h4-9H2,1-3H3 |
InChI Key |
CRAKQDYFJZYHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=C(ON=C2C)C |
Origin of Product |
United States |
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